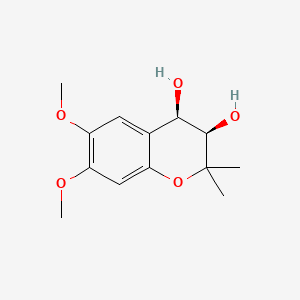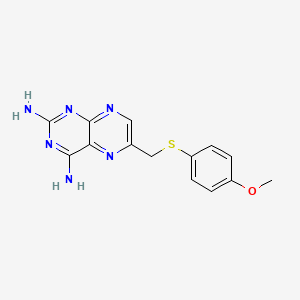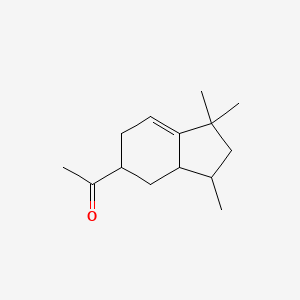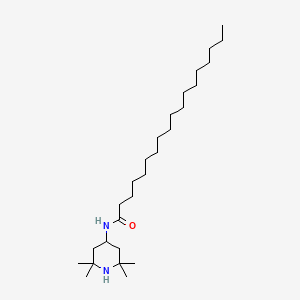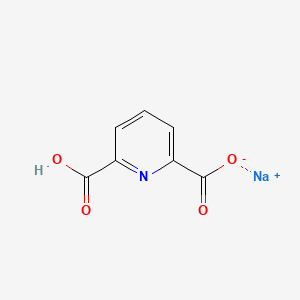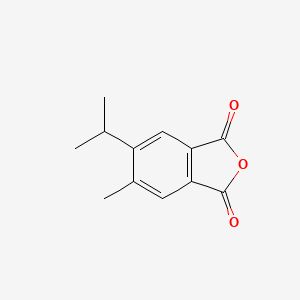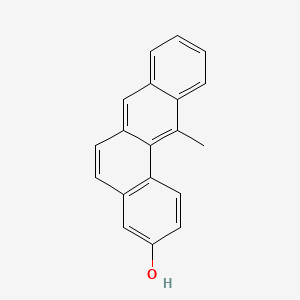
12-Methylbenz(a)anthracen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methylbenz(a)anthracen-3-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the third carbon of the anthracene ring system. This compound is known for its complex structure and significant biological activity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbenz(a)anthracen-3-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz(a)anthracene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by hydroxylation using reagents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when required, it is produced using similar synthetic routes but scaled up with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
12-Methylbenz(a)anthracen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, quinones, and various substituted aromatic compounds .
Applications De Recherche Scientifique
12-Methylbenz(a)anthracen-3-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, making it a valuable compound in cancer research.
Mécanisme D'action
The biological activity of 12-Methylbenz(a)anthracen-3-ol is primarily due to its ability to form reactive intermediates that can interact with cellular components. The compound undergoes metabolic activation to form epoxides and diol-epoxides, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can cause mutations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
12-Methylbenz(a)anthracen-3-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct metabolic pathways and forms unique DNA adducts, making it a valuable compound for studying specific types of chemical and biological interactions .
Propriétés
Numéro CAS |
16053-79-5 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
12-methylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C19H14O/c1-12-17-5-3-2-4-13(17)10-15-7-6-14-11-16(20)8-9-18(14)19(12)15/h2-11,20H,1H3 |
Clé InChI |
NDQOBONPTUTUSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


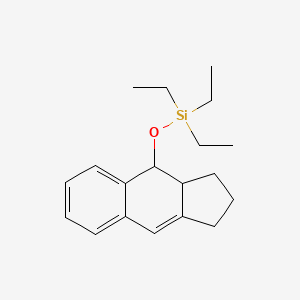
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
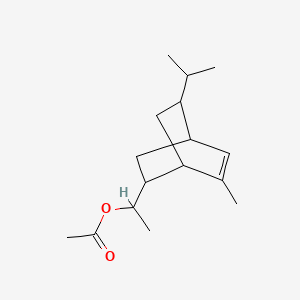

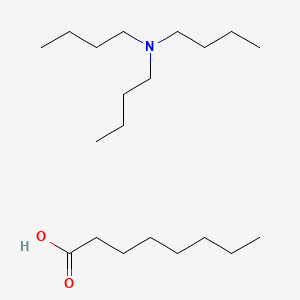
![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
